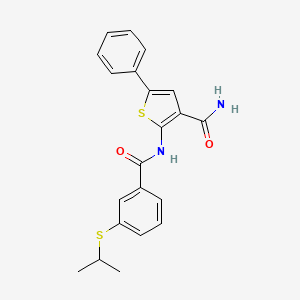
Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a difluoromethyl group, a pyridine ring, and a carboxylate ester
作用機序
Target of Action
Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate is a chemical compound that is used commercially as an intermediate to several fungicides . The primary target of this compound is succinate dehydrogenase (SDH) , an enzyme complex in the mitochondrial respiration chain . SDH plays a crucial role in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .
Mode of Action
The compound acts by inhibiting succinate dehydrogenase . This inhibition disrupts the tricarboxylic acid cycle, leading to the death of the pathogen . The compound’s interaction with its targets results in changes in the metabolic processes of the pathogen, ultimately leading to its death .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle by inhibiting succinate dehydrogenase . This disruption affects the energy production of the pathogen, leading to its death . The downstream effects of this disruption include a decrease in ATP production and an increase in reactive oxygen species, which can cause further damage to the pathogen .
Pharmacokinetics
The compound’s ability to act as a hydrogen-bond donor may influence its bioavailability . Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues , which could potentially enhance their absorption and distribution within the organism.
Result of Action
The result of the compound’s action is the death of the pathogen . By inhibiting succinate dehydrogenase and disrupting the tricarboxylic acid cycle, the compound deprives the pathogen of the energy it needs to grow and reproduce . This leads to the death of the pathogen and the prevention of disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate typically involves the difluoromethylation of pyridine derivatives. One common method includes the reaction of a pyridine-3-carboxylate ester with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors can also improve the scalability and safety of the production process .
化学反応の分析
Types of Reactions
Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-pyridine-3-carboxylic acid, while reduction can produce difluoromethyl-pyridine-3-methanol .
科学的研究の応用
Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
類似化合物との比較
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl group and carboxylate ester but has a pyrazole ring instead of a pyridine ring.
Difluoromethylated pyrazoline, pyrrole, and thiophene derivatives: These compounds also contain difluoromethyl groups and are used in similar applications.
Uniqueness
Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate is unique due to its specific combination of a pyridine ring and a difluoromethyl group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications .
特性
IUPAC Name |
methyl 1-(difluoromethyl)-2-oxopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-14-7(13)5-3-2-4-11(6(5)12)8(9)10/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHSXEUGFOQSLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN(C1=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B2838878.png)
![Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2838879.png)


![2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2838882.png)


![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]isoleucine](/img/structure/B2838886.png)
![N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/new.no-structure.jpg)

![2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2838892.png)

